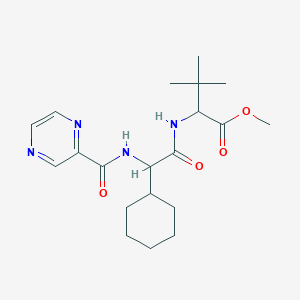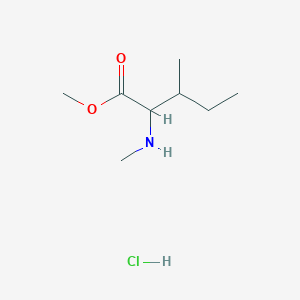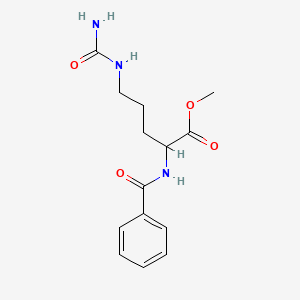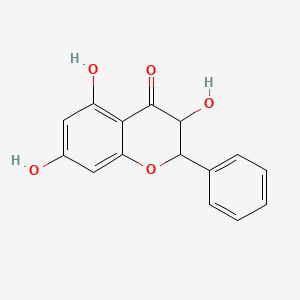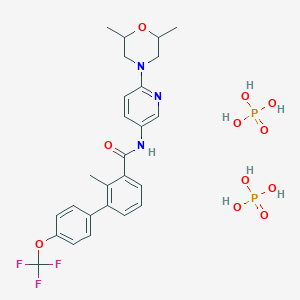
Erismodegib (diphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erismodegib (diphosphate), also known as Sonidegib diphosphate, is a potent and selective antagonist of the smoothened (SMO) receptor. It is primarily used as an antineoplastic agent for the treatment of advanced basal cell carcinoma. This compound inhibits the Hedgehog signaling pathway, which is crucial in the development and progression of various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erismodegib involves several key steps:
Displacement Reaction: The chlorine of 2-chloro-5-nitropyridine is displaced by 2,6-dimethylmorpholine, followed by the reduction of the nitro group to form 3-amino-6-(2’,6’-dimethylmorpholino)pyridine.
Suzuki Coupling: Methyl 3-bromo-2-methylbenzoate undergoes Suzuki coupling with 4-trifluoromethoxy phenylboronic acid to yield methyl-4’-(trifluoromethoxy) biphenyl-3-carboxylate.
Amide Bond Formation: The two fragments are coupled through amide bond formation to produce Erismodegib.
Industrial Production Methods
The industrial production of Erismodegib follows the same synthetic route but is optimized for higher yields and scalability. The Suzuki coupling reaction is particularly challenging due to electronic effects, but shifting this reaction before the amidation step improves the yield to 94% under normal conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Erismodegib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate stages is reduced to an amino group.
Substitution: The chlorine atom in the starting material is substituted by 2,6-dimethylmorpholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or chemical reduction using agents like tin(II) chloride.
Substitution: Nucleophilic substitution using 2,6-dimethylmorpholine.
Major Products
The major product formed from these reactions is Erismodegib itself, with various intermediates like 3-amino-6-(2’,6’-dimethylmorpholino)pyridine and methyl-4’-(trifluoromethoxy) biphenyl-3-carboxylate .
Applications De Recherche Scientifique
Mécanisme D'action
Erismodegib exerts its effects by inhibiting the smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. By binding to SMO, Erismodegib prevents the activation of downstream signaling molecules, thereby inhibiting the growth and proliferation of cancer cells. This pathway is crucial in various cancers, making Erismodegib a valuable therapeutic agent .
Comparaison Avec Des Composés Similaires
Erismodegib is often compared with other SMO antagonists like Vismodegib and PF-04449913. While all these compounds inhibit the Hedgehog signaling pathway, Erismodegib is unique due to its high potency and selectivity for the SMO receptor .
Similar Compounds
Vismodegib: Another SMO antagonist used in the treatment of basal cell carcinoma.
PF-04449913: A SMO inhibitor under investigation for its potential in treating various cancers.
Erismodegib stands out due to its favorable pharmacokinetics and high oral bioavailability, making it a preferred choice in clinical settings .
Propriétés
Formule moléculaire |
C26H32F3N3O11P2 |
|---|---|
Poids moléculaire |
681.5 g/mol |
Nom IUPAC |
N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid |
InChI |
InChI=1S/C26H26F3N3O3.2H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;2*1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);2*(H3,1,2,3,4) |
Clé InChI |
RWIVSVMMGFFZIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide](/img/structure/B13394433.png)
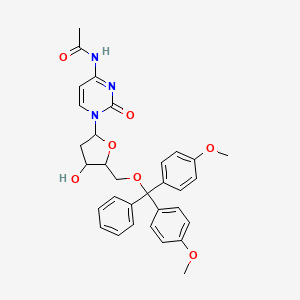
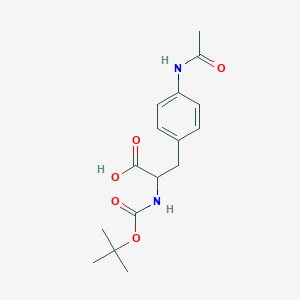

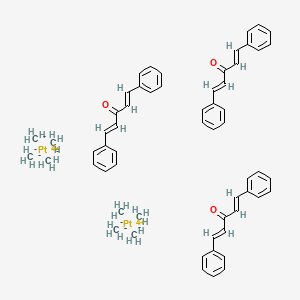

![4-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394473.png)
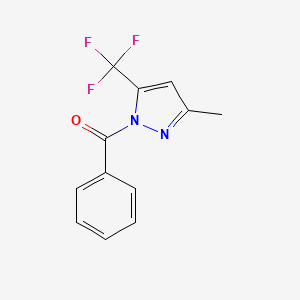
![6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester](/img/structure/B13394495.png)
![8a-[3-[5-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3-(4-methoxyphenyl)prop-2-enoyloxy]-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13394518.png)
